A Technical Guide to 1-Ethyl-3-methyl-1H-pyrazol-4-amine Hydrochloride
A Technical Guide to 1-Ethyl-3-methyl-1H-pyrazol-4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known chemical properties, a plausible synthetic approach, and a standard characterization workflow for the heterocyclic compound 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride. This molecule belongs to the aminopyrazole class, a scaffold of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.
Core Chemical and Physical Properties
While specific experimental data for 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride is limited in publicly accessible literature, data is available for the corresponding dihydrochloride salt. This form is common for improving the stability and solubility of amine-containing compounds. The following table summarizes the available physicochemical data.
| Property | Value | Notes |
| Compound Name | 1-Ethyl-3-methyl-1H-pyrazol-4-amine Dihydrochloride | Data pertains to the dihydrochloride salt.[1] |
| Molecular Formula | C₆H₁₃Cl₂N₃ | For the dihydrochloride salt.[1] |
| Molecular Weight | 198.09 g/mol | For the dihydrochloride salt.[1] |
| Appearance | Solid | [1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | The compound is noted to be moisture sensitive.[2] |
| InChI Key | BUTOBTHSCSCHMK-UHFFFAOYSA-N | For the dihydrochloride salt.[1] |
| SMILES | Cl.Cl.CCn1cc(N)c(C)n1 | For the dihydrochloride salt.[1] |
| CAS Number | Data not available for this specific isomer | Related isomers have assigned CAS numbers (e.g., 1803601-55-9 for the 3-ethyl-1-methyl isomer hydrochloride).[3] |
Experimental Protocols: A Plausible Synthetic Route
Objective: To synthesize 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride.
Overall Strategy:
-
Step 1: Pyrazole Formation. Synthesis of the 1-Ethyl-3-methyl-1H-pyrazole core via condensation.
-
Step 2: Nitration. Introduction of a nitro group at the C4 position of the pyrazole ring.
-
Step 3: Reduction. Reduction of the 4-nitro group to a 4-amino group.
-
Step 4: Salt Formation. Conversion of the resulting amine to its hydrochloride salt for improved stability and handling.
Detailed Methodology:
-
Step 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole
-
To a stirred solution of ethylhydrazine in a suitable solvent such as ethanol, add a 1,3-dicarbonyl compound like 2-methyl-3-oxobutanal (or its synthetic equivalent) dropwise at a controlled temperature (e.g., 0-10 °C).
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until analysis (e.g., by TLC or LC-MS) indicates the consumption of starting materials.
-
Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting crude 1-Ethyl-3-methyl-1H-pyrazole, for instance, by vacuum distillation or column chromatography.
-
-
Step 2: Synthesis of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.
-
Slowly add the 1-Ethyl-3-methyl-1H-pyrazole from Step 1 to the cooled nitrating mixture while maintaining the temperature below 10 °C.
-
Stir the reaction at a low temperature for a specified period, monitoring the reaction progress.
-
Carefully pour the reaction mixture over crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter the solid product, wash with cold water, and dry to yield 1-Ethyl-3-methyl-4-nitro-1H-pyrazole.
-
-
Step 3: Reduction to 1-Ethyl-3-methyl-1H-pyrazol-4-amine
-
Dissolve the nitropyrazole from Step 2 in a solvent like ethanol or methanol.
-
Add a catalyst, such as palladium on carbon (Pd/C), to the solution.
-
Hydrogenate the mixture in a hydrogenation apparatus under a hydrogen atmosphere (e.g., balloon or Parr shaker) until the reaction is complete.
-
Alternatively, chemical reduction can be performed using reagents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude amine.
-
-
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the crude 1-Ethyl-3-methyl-1H-pyrazol-4-amine in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a solvent until precipitation is complete.
-
Filter the resulting solid, wash with cold solvent, and dry under vacuum to yield the final product, 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride.
-
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the proposed synthesis and a general workflow for characterizing a novel compound of this nature.
Caption: A plausible four-step synthesis route for the target compound.
Caption: A standard workflow for characterizing a new chemical entity.
Biological and Medicinal Context
While specific biological activities for 1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride have not been detailed in major publications, the aminopyrazole scaffold is a cornerstone in modern drug discovery. Pyrazole derivatives are known to possess a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antibacterial activities.[6][7][8] The functional groups on the pyrazole ring—in this case, the ethyl, methyl, and primary amine groups—provide vectors for further chemical modification, making this compound a potentially valuable building block for creating libraries of new chemical entities for high-throughput screening.
Conclusion
1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride is a heterocyclic compound with potential as a synthetic intermediate in pharmaceutical research and development. This guide provides the core available physicochemical data, outlines a chemically sound, multi-step synthesis protocol, and presents a standard workflow for its characterization. The established biological relevance of the aminopyrazole class underscores the potential utility of this and related compounds in the search for novel therapeutic agents.
References
- 1. soc.chim.it [soc.chim.it]
- 2. mdpi.com [mdpi.com]
- 3. biosynth.com [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. agilent.com [agilent.com]
- 7. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine | C7H13N3 | CID 672401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]
